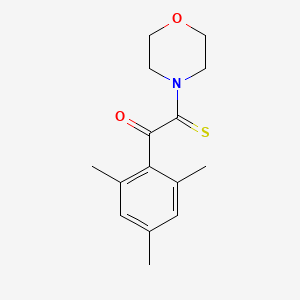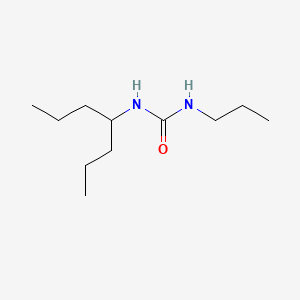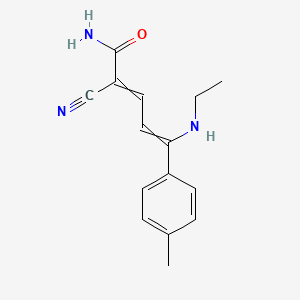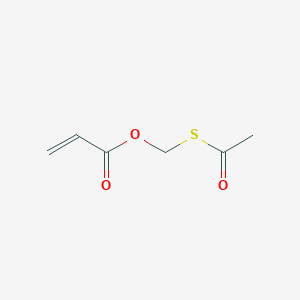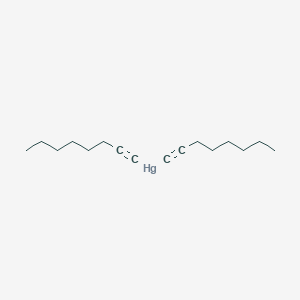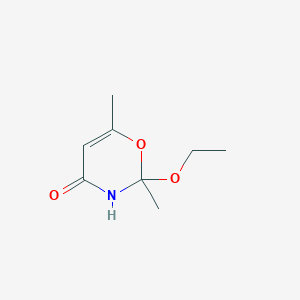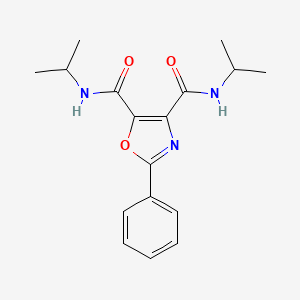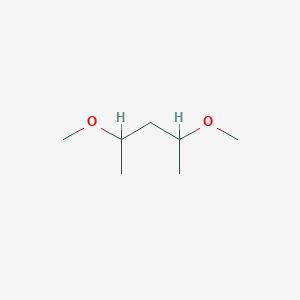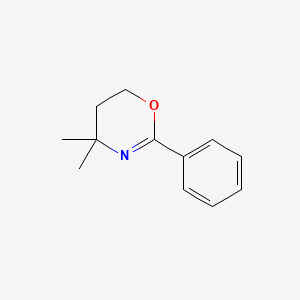
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine typically involves the condensation of aniline derivatives with formaldehyde and a suitable ketone or aldehyde. One common method is the one-pot, multicomponent condensation reaction using α- or β-naphthol, an aniline, and formaldehyde in the presence of a catalyst such as zirconyl (IV) chloride . The reaction is usually carried out in water as a universal solvent, and the product is extracted with ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and as intermediates in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with various molecular targets. The presence of nitrogen and oxygen atoms in the ring structure allows it to form hydrogen bonds and coordinate with metal ions. These interactions can influence biological pathways and chemical reactions, making the compound a versatile tool in research and industry.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-phenyl-5,6-dihydro-1,3-oxazine
- 5,6-Dihydro-6-ethyl-2,4-dimethyl-4H-1,3,5-dithiazine
- 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
Uniqueness
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific substitution pattern and the presence of both phenyl and dimethyl groups. These structural features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
37139-43-8 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4,4-dimethyl-2-phenyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-9-14-11(13-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
GIZKAAZLZKQORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


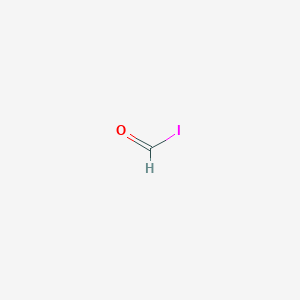
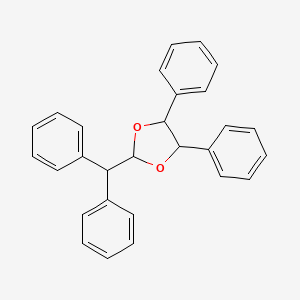
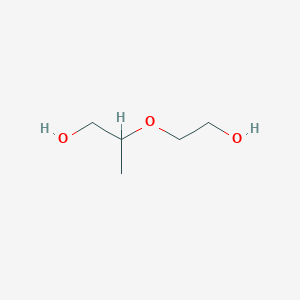
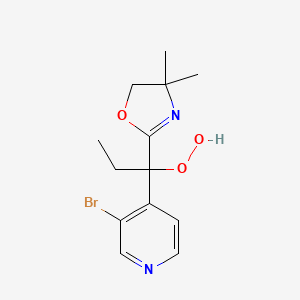
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
